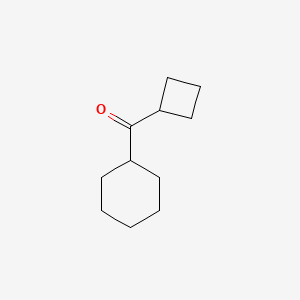

Cyclobutyl(cyclohexyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclobutyl(cyclohexyl)methanone is an organic compound with the molecular formula C11H18O . It is a cycloalkane, which means it contains a ring of carbon atoms . Cycloalkanes are saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms .

Synthesis Analysis

The synthesis of cycloalkanes like this compound can involve various methods. For instance, one method involves the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts . Another method involves the Fries rearrangement of phenolic compounds derived from lignin .Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C11H18O . Cycloalkanes, including this compound, are not flat molecules. They exist as "puckered rings" .Aplicaciones Científicas De Investigación

Biocatalytic Reduction

A study by Şahin, Serencam, and Dertli (2019) explored the use of Lactobacillus paracasei BD101 for the biocatalytic reduction of cyclohexyl(phenyl)methanone to (S)-cyclohexyl(phenyl)methanol. This biocatalyst demonstrated high enantioselectivity and conversion, producing over 5.6 grams of the product with >99% enantiomeric excess, showcasing its potential in asymmetric reduction of bulky substrates (Şahin, Serencam & Dertli, 2019).

Antitubercular Applications

Sriram et al. (2006) synthesized and evaluated 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones for activity against Mycobacterium tuberculosis. The compound (4-bromophenyl)(phenyl)methanone N-(5-cyclobutyl-1,3-oxazol-2-yl)thiosemicarbazone showed significant in vitro and in vivo activity, indicating its potential as an antitubercular agent (Sriram et al., 2006).

Synthesis of (±)-Cerapicol

El-Hachach et al. (1999) described the synthesis and rearrangement of cyclobutyl methanol for the production of (±)-cerapicol, a process involving addition of a Grignard reagent to a bicyclic ketone and subsequent treatments (El-Hachach et al., 1999).

Synthesis of 1-Hydroxycyclohexyl Phenyl Methanone

Hu-qin (2009) developed a new process for synthesizing 1-Hydroxycyclohexyl phenyl methanone, optimizing conditions to achieve a 65% overall yield with 98.2% purity. This process holds promise for industrial applications due to its ease of operation and cost-effectiveness (Hu-qin, 2009).

Zeolite Catalysts in Synthesis

Jin-shen (2002) studied the use of zeolite catalysts for the synthesis of methanone cyclohexylphenyl, optimizing conditions to achieve a yield of 12.8%. This research offers insights into catalyst selection and optimization for chemical synthesis (Jin-shen, 2002).

Copper(II)-Catalyzed Dehydrogenative Cyclization

Jang et al. (2022) reported an innovative approach to synthesize xanthones from cyclohexyl(2-hydroxyphenyl)methanone, using copper(II)-catalyzed dehydrogenative cyclization. This method demonstrates a novel route to a privileged structure, highlighting the versatility of cyclohexyl(phenyl)methanone in synthetic chemistry (Jang et al., 2022).

Propiedades

IUPAC Name |

cyclobutyl(cyclohexyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDPELRWZGAMNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32446-20-1 |

Source

|

| Record name | cyclobutyl(cyclohexyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methanesulfonamide](/img/structure/B2536842.png)

![N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2536849.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2536851.png)

![N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2536853.png)

![3-(3,4-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2536856.png)